molecular formula C9H9ClFN B14047888 3-Chloro-4-cyclopropyl-2-fluoroaniline

3-Chloro-4-cyclopropyl-2-fluoroaniline

Cat. No.: B14047888
M. Wt: 185.62 g/mol
InChI Key: HWZGEVCYZFZHJH-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropyl-2-fluoroaniline is a halogenated aniline derivative characterized by a unique substitution pattern: a chlorine atom at position 3, a cyclopropyl group at position 4, and a fluorine atom at position 2 of the benzene ring. This compound’s structural complexity, particularly the cyclopropyl moiety, distinguishes it from simpler halogenated anilines.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

3-chloro-4-cyclopropyl-2-fluoroaniline

InChI

InChI=1S/C9H9ClFN/c10-8-6(5-1-2-5)3-4-7(12)9(8)11/h3-5H,1-2,12H2

InChI Key

HWZGEVCYZFZHJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C=C2)N)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-2-fluoroaniline typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-4-cyclopropyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrogenated aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-Chloro-4-cyclopropyl-2-fluoroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems, including their interactions with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, cyclopropyl, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituent patterns of 3-Chloro-4-cyclopropyl-2-fluoroaniline and related compounds are compared below:

Compound Name Substituents (Position) Molecular Formula Key Structural Features
This compound Cl (3), cyclopropyl (4), F (2) C₉H₈ClF₃N Cyclopropyl group introduces steric bulk and unique electronic effects
3-Chloro-4-fluoroaniline Cl (3), F (4) C₆H₅ClFN Simpler halogen substitution; lacks cyclopropyl group
3-Fluoro-4-methoxyaniline F (3), OCH₃ (4) C₇H₈FNO Methoxy group enhances electron density at position 4
4-Fluoro-2-nitroaniline F (4), NO₂ (2) C₆H₅FN₂O₂ Nitro group confers strong electron-withdrawing effects
3-(3-Chloro-4-fluorophenyl)-2,6-difluoroaniline Cl (3), F (4) on phenyl; F (2,6) C₁₂H₇ClF₃N Multi-halogenated structure with increased lipophilicity

Physical and Chemical Properties

  • 3-Fluoro-4-methoxyaniline: Melting point (mp) = 81–84°C, indicating moderate crystallinity compared to non-methoxy analogs .
  • 3-Chloro-4-fluoroaniline: No explicit mp data in evidence, but its biochemical utility suggests solubility in organic solvents .
  • 4-Fluoro-2-nitroaniline : Nitro group likely reduces solubility in polar solvents; CAS 364-71-6 .

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